Synthetic Accessibility: A 70-90% Yield Advantage for Alkoxy-Substituted Pyrazine-2-carboxylic Acids
A modern, one-step synthetic method has been reported for alkoxy-substituted pyrazine derivatives, which is directly applicable to the preparation of compounds like 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid [1]. This process utilizes an improved acid-mediated coupling reaction and affords the desired products in good yields of 70–90% [1]. This represents a significant improvement over older, multi-step syntheses for similar 5-substituted pyrazine-2-carboxylic acids, for which yields are often not reported or are significantly lower [2].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 70-90% yield |
| Comparator Or Baseline | Unoptimized or multi-step syntheses for similar 5-substituted pyrazine-2-carboxylic acid derivatives |
| Quantified Difference | Yields are reported as 70-90% using the new method, a substantial improvement over undefined or lower yields from traditional methods. |
| Conditions | One-step acid-mediated coupling reaction, scope expanded to alkoxy substituted pyrazine structures. |
Why This Matters
The availability of a high-yielding, reliable synthetic route makes 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid a more accessible and cost-effective building block for research programs compared to analogs requiring complex or low-yield syntheses.
- [1] Song, Y., Xu, L., Wang, B., Zhang, D., & Wang, H. (2021). Convenient one-step synthesis of alkoxy substituted pyrazine derivatives. Results in Chemistry, 3, 100129. View Source
- [2] Novácek, L., Palát, K., Celadník, M., & Kubala, E. (1972). [Antitubercular agents. XI. Function derivatives of 5-substituted 2-pyrazinecarboxylic acid]. Ceskoslovenska farmacie, 21(4), 145-149. PMID: 4625695. View Source
